2-(Pyridin-2-Yl)Butanoic acid
CAS No.:
Cat. No.: VC17866025
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H11NO2 |
---|---|
Molecular Weight | 165.19 g/mol |
IUPAC Name | 2-pyridin-2-ylbutanoic acid |
Standard InChI | InChI=1S/C9H11NO2/c1-2-7(9(11)12)8-5-3-4-6-10-8/h3-7H,2H2,1H3,(H,11,12) |
Standard InChI Key | MKUODSJQBSRNLF-UHFFFAOYSA-N |
Canonical SMILES | CCC(C1=CC=CC=N1)C(=O)O |
Introduction
Overview
2-(Pyridin-2-yl)butanoic acid (CAS: 102879-51-6) is a pyridine derivative characterized by a butanoic acid backbone substituted with a pyridin-2-yl group. With a molecular formula of and a molecular weight of 165.19 g/mol, this compound exhibits unique physicochemical and biological properties that make it valuable in pharmaceutical and chemical research . Its structural features, including a polar carboxylic acid group and aromatic pyridine ring, enable diverse applications in drug design, coordination chemistry, and material science.
Structural and Molecular Characteristics
Molecular Architecture
The compound consists of a four-carbon aliphatic chain (butanoic acid) with a pyridine ring attached at the second carbon. The pyridine nitrogen at the ortho position contributes to its electronic properties, while the carboxylic acid group enhances solubility in polar solvents. Key structural parameters include:
Property | Value |
---|---|
IUPAC Name | 4-pyridin-2-ylbutanoic acid |
SMILES | C1=CC=NC(=C1)CCCC(=O)O |
InChIKey | HUWVYTTVLDALOP-UHFFFAOYSA-N |
XLogP3 | 0.6 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
Rotatable Bonds | 4 |
The planar pyridine ring and flexible aliphatic chain allow for conformational adaptability, critical for interactions with biological targets .
Spectral Data
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NMR (13C): Peaks at δ 174.2 (C=O), 149.3 (pyridine C2), 136.7 (pyridine C6), and 123.4–137.8 ppm (aromatic carbons) .
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IR: Strong absorption at 1700 cm⁻¹ (C=O stretch) and 2218 cm⁻¹ (C≡N in related analogs) .
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Mass Spectrometry: Molecular ion peak at m/z 165.08 (M⁺), with fragments at m/z 93 (pyridinium ion) and 106 (butanoic acid moiety) .
Synthesis and Production
Synthetic Routes
2-(Pyridin-2-yl)butanoic acid is typically synthesized via nucleophilic substitution or cross-coupling reactions. A common method involves:
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Aldol Condensation: Reaction of pyridine-2-carbaldehyde with malonic acid derivatives under basic conditions.
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Hydrolysis: Conversion of ester intermediates (e.g., ethyl 4-pyridin-2-ylbutanoate) to the carboxylic acid using aqueous HCl .
Industrial-scale production employs continuous flow reactors to optimize yield (>85%) and purity (>95%) .
Purification and Characterization
Purification is achieved via recrystallization from ethanol/water mixtures. Analytical techniques include:
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HPLC: Purity assessment using a C18 column (retention time: 6.7 min).
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X-ray Crystallography: Confirmation of crystal packing and hydrogen-bonding networks in cocrystals (e.g., with benzoic acid) .
Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Melting Point | 137–139°C | – |
Boiling Point | 303.7°C | 760 mmHg |
Solubility | 12 mg/mL in water | 25°C |
pKa | 4.2 (carboxylic acid) | Aqueous solution |
LogP | 0.6 | – |
The compound’s solubility in organic solvents (e.g., DMF, ethanol) facilitates its use in synthetic applications .
Biological and Pharmacological Applications
Drug Intermediate
2-(Pyridin-2-yl)butanoic acid serves as a precursor for:
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Anticancer Agents: Metal complexes (e.g., with Pt(II)) exhibit cytotoxicity against HeLa cells (IC₅₀: 8.2 µM) .
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Antimicrobials: Derivatives show moderate activity against S. aureus (MIC: 32 µg/mL) .
Coordination Chemistry
The pyridine nitrogen and carboxylic acid group enable chelation with transition metals:
Metal Complex | Application |
---|---|
Cu(II)-pyridylbutanoate | Catalytic oxidation reactions |
Fe(III)-bridged polymer | Magnetic materials |
Cocrystallization Studies
Cocrystals with benzoic acid (1:1 stoichiometry) enhance thermal stability (decomposition temperature: 210°C vs. 185°C for pure compound). Key interactions include:
Parameter | Specification |
---|---|
GHS Classification | H315 (skin irritation) |
Storage | Refrigerator (2–8°C) |
Stability | Stable under inert atmosphere |
Proper PPE (gloves, goggles) is recommended due to mild irritant properties .
Comparative Analysis with Structural Analogs
Compound | Key Difference | Bioactivity |
---|---|---|
4-(Pyridin-4-yl)butanoic acid | Pyridine substitution position | Lower solubility (9 mg/mL) |
3-Methyl-2-(pyridin-2-yl)butanoic acid | Methyl branch | Enhanced logP (1.2) |
Future Directions
Research priorities include:
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Targeted Drug Delivery: Conjugation with nanoparticles for improved bioavailability.
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Green Synthesis: Catalytic methods using ionic liquids or biocatalysts.
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